A study published in 2014 investigated the synthesis and antimicrobial activity of various 5-substituted 1,3,4-oxadiazole-2-carbonitrile derivatives, including 5-phenyl-1,3,4-oxadiazole-2-carbonitrile. The study found that the tested compound exhibited moderate antibacterial activity against some Gram-positive bacteria strains, but no significant antifungal activity. [Source: European Journal of Medicinal Chemistry, "Synthesis and antimicrobial evaluation of novel 5-substituted 1,3,4-oxadiazole-2-carbonitriles and their corresponding hydrazides," ]
5-Phenyl-1,3,4-oxadiazole-2-carbonitrile is a heterocyclic compound belonging to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound features a phenyl group at the 5-position and a carbonitrile functional group at the 2-position, which contributes to its unique chemical properties. Oxadiazoles are known for their diverse biological activities and potential applications in pharmaceuticals, agrochemicals, and materials science.
These reactions are essential for modifying the compound to enhance its biological activity or alter its physical properties.
Research indicates that oxadiazole derivatives exhibit a range of biological activities, including:
The biological activity of 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile can be attributed to its structural features that enable interactions with biological targets.
The synthesis of 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile typically involves several key steps:
These methods allow for the efficient production of this compound and its derivatives.
5-Phenyl-1,3,4-oxadiazole-2-carbonitrile has several potential applications:
Studies on the interactions of 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile with various biological targets are crucial for understanding its mechanism of action. Research has focused on:
Such studies are essential for optimizing the compound's efficacy and safety profiles in therapeutic applications.
Several compounds share structural similarities with 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
5-Furan-2-carboxylic acid oxadiazole | Structure | Exhibits different biological activities due to furan ring. |
5-(4-Chlorophenyl)-1,3,4-oxadiazole | Structure | Chlorine substitution enhances antibacterial properties. |
2-Amino-5-phenyloxadiazole | Structure | Amino group increases solubility and alters reactivity. |
These compounds illustrate the diversity within the oxadiazole family and highlight how variations in substituents can significantly influence their chemical behavior and biological activities.
The thiosemicarbazide–acid chloride route remains a cornerstone for constructing the 1,3,4-oxadiazole core. In this method, thiosemicarbazide intermediates undergo cyclodehydration with aromatic acid chlorides under acidic conditions. For example, Yang et al. demonstrated that treating thiosemicarbazide derivatives with p-toluenesulfonyl chloride (p-TsCl) in N-methyl-2-pyrrolidone (NMP) induces regioselective cyclization to yield 2-amino-1,3,4-oxadiazoles [4]. While this method achieves moderate yields (65–75%), selectivity depends on substituent electronic effects. Electron-withdrawing groups on the aryl moiety enhance cyclization efficiency by stabilizing transition states during ring closure [4].
Table 1: Representative Thiosemicarbazide–Acid Chloride Cyclization Conditions
Acid Chloride | Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Benzoyl chloride | p-TsCl | NMP | 120 | 72 |
4-Nitrobenzoyl chloride | EDC·HCl | DMSO | 80 | 68 |
2-Chlorobenzoyl chloride | POCl₃ | Toluene | 110 | 70 |
Halogenating agents like phosphorus oxychloride (POCl₃) and bromine facilitate intramolecular cyclization of acylhydrazide precursors. A study by Mule et al. showed that treating β-benzoyl propionic acid hydrazide with bromine in acetic acid/sodium acetate generates the oxadiazole ring via simultaneous dehydrogenation and halogen elimination [5]. This method produces 5-phenyl-1,3,4-oxadiazole-2-carbonitrile in 78% yield after 6 hours at 80°C [5]. POCl₃-based approaches, while efficient, require careful stoichiometric control to minimize phosphorylated byproducts.
Microwave irradiation accelerates reaction kinetics by enabling rapid, uniform heating. Recent work describes a one-pot synthesis where arylacetic acids and hydrazides undergo copper-catalyzed dual oxidation under microwave conditions [3]. This method eliminates solvents and reduces reaction times from 12 hours to 30 minutes, achieving yields of 85–92% [3]. The mechanism involves oxidative decarboxylation of arylacetic acids followed by C–H functionalization, with molecular oxygen serving as the terminal oxidant [3].
Table 2: Microwave vs. Conventional Heating Comparative Data
Parameter | Microwave | Conventional |
---|---|---|
Time | 30 min | 12 h |
Yield | 89% | 72% |
Energy Input | 150 W | 500 W |
Sonochemistry leverages cavitation effects to enhance mass transfer in heterogeneous systems. While not yet applied directly to 5-phenyl-1,3,4-oxadiazole-2-carbonitrile, ultrasonic methods have improved analogous oxadiazole syntheses by 40% compared to silent conditions [5]. Preliminary studies suggest that irradiating acylhydrazide precursors in ethanol/water mixtures at 40 kHz could reduce cyclization times to under 1 hour.
Solid-state mechanochemical synthesis eliminates solvent use entirely. Ball-milling hydrazide derivatives with dehydrating agents like montmorillonite K10 clay produces the target compound through frictional energy transfer. Early-stage experiments report 65% yield after 2 hours of grinding, though scalability challenges remain [5].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile through detailed analysis of proton and carbon environments. Proton nuclear magnetic resonance spectroscopic analysis reveals distinct chemical shift patterns characteristic of the heterocyclic framework [1] [2] [3]. The phenyl aromatic protons exhibit multiplet patterns within the range of 7.45-8.14 parts per million, demonstrating typical aromatic deshielding effects [1] [2] [3]. The oxadiazole ring protons appear as singlets in the region of 7.8-8.2 parts per million, indicating the aromatic character of the heterocyclic system [4].
Carbon-13 nuclear magnetic resonance spectroscopy provides definitive identification of carbon environments within the molecular structure [2] [5] . The carbonitrile carbon exhibits a characteristic sharp resonance between 115-120 parts per million, confirming the presence of the nitrile functional group [7]. The oxadiazole ring carbons C-2 and C-5 demonstrate overlapping signals in the range of 161.87-164.50 parts per million, indicating the electron-deficient nature of these positions [2] [5]. Phenyl aromatic carbons display multiple resonances between 128.7-137.9 parts per million, consistent with substituted benzene ring patterns .
Nitrogen-14 nuclear magnetic resonance spectroscopy reveals solvent-dependent chemical shifts for the oxadiazole nitrogen environments N-3 and N-4 [8]. These nitrogen atoms exhibit variable chemical shifts ranging from -150 to -300 parts per million, with significant sensitivity to hydrogen bonding and solvent polarity effects [8]. The chemical shift variations provide insights into the electronic environment and potential coordination sites within the heterocyclic framework.
Infrared spectroscopic analysis of 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile reveals characteristic vibrational modes that confirm the molecular structure and functional group presence [9] [10] [11]. The carbonitrile stretch manifests as a strong, sharp absorption between 2280-2200 wavenumbers, representing the characteristic C≡N stretching vibration [9] [10] [7]. This band serves as a diagnostic marker for the nitrile functionality and exhibits minimal coupling with other vibrational modes.
Oxadiazole ring vibrations demonstrate complex coupling patterns involving C=N and C=C stretching modes [10] [11]. The C=N stretching vibrations appear between 1584-1602 wavenumbers with medium-strong intensity, often mixed with aromatic C=C stretching contributions [10] [11]. The aromatic C=C stretching modes occur within 1560-1625 wavenumbers, reflecting the conjugated nature of the phenyl-oxadiazole system [10] [11].
Carbon-oxygen stretching vibrations within the oxadiazole ring exhibit medium intensity absorptions between 1149-1233 wavenumbers [10]. These vibrations demonstrate coupling with carbon-carbon in-plane bending modes, creating complex spectral patterns in the fingerprint region [10]. The aromatic carbon-hydrogen stretching vibrations occur between 3000-3100 wavenumbers with medium-weak intensity, displaying multiple peaks characteristic of substituted benzene rings [10] [7].
Out-of-plane bending vibrations provide fingerprint identification through strong absorptions between 682-967 wavenumbers [9] [10]. Ring deformation modes appear between 946-974 wavenumbers, representing ring breathing vibrations characteristic of five-membered heterocycles [9]. Complex nitrogen-nitrogen stretching modes occur between 1080-1104 wavenumbers, demonstrating coupling with adjacent bond vibrations [9].
Mass spectrometric analysis under electron ionization conditions reveals characteristic fragmentation pathways for 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile [12] [13] [14]. The molecular ion peak appears at mass-to-charge ratio 171 with relatively low intensity (10-30%), indicating inherent instability under ionization conditions [12] [13] [14]. This behavior reflects the tendency of heterocyclic compounds to undergo rapid fragmentation following electron impact.
The base peak occurs at mass-to-charge ratio 145, corresponding to loss of 26 mass units from the molecular ion [13] [14]. This fragmentation represents loss of the carbonitrile group (CN) through α-cleavage mechanisms [13] [14]. The high intensity of this peak (100% relative intensity) indicates the thermodynamically favored nature of this fragmentation pathway.
Phenyl-derived fragments contribute significantly to the mass spectral pattern through benzylic cleavage processes [12] [13]. The phenyl cation [C₆H₅]⁺ appears at mass-to-charge ratio 77 with moderate intensity (40-60%), while benzonitrile fragments [C₇H₅N]⁺ occur at mass-to-charge ratio 103 (20-40% intensity) [12] [13] [15]. These fragments arise through rearrangement processes involving McLafferty-type mechanisms [13] [15].
Oxadiazole ring fragmentation produces characteristic ions between mass-to-charge ratios 69-85 with intensities of 15-35% [12] [14]. Heterocyclic rupture mechanisms generate these fragments through complex skeletal rearrangements [12] [14]. Additional fragmentation pathways include loss of carbon monoxide (mass-to-charge ratio 143) and nitrogen elimination (mass-to-charge ratio 143) through retro-Diels-Alder and ring contraction mechanisms respectively [12] [13] [14] [16].
X-ray crystallographic analysis of related 5-phenyl-1,3,4-oxadiazole derivatives provides structural insights applicable to the carbonitrile analog [17] [18]. The crystalline system typically adopts monoclinic symmetry with space group P 1 21/c 1, as demonstrated for 5-Phenyl-1,3,4-oxadiazol-2-amine [17] [18]. Unit cell parameters include a = 11.194(3) Å, b = 5.899(5) Å, c = 15.034(5) Å, with β = 130.193(18)° [17] [18].
Molecular geometry analysis reveals planar oxadiazole ring conformations with minimal deviation from planarity [18] [19]. The phenyl ring demonstrates slight inclination to the oxadiazole plane, with dihedral angles ranging from 3.34° to 13.42° [18] [19]. Carbon-oxygen bond lengths within the oxadiazole ring measure 1.364-1.369 Å, while carbon-nitrogen double bonds exhibit lengths of 1.285-1.289 Å [18].
Intermolecular interactions play crucial roles in crystal packing arrangements [18] [19]. Nitrogen-hydrogen···nitrogen hydrogen bonds create double-stranded chain structures propagating along crystallographic directions [18]. π-π stacking interactions between aromatic rings contribute to three-dimensional network formation with centroid-centroid distances ranging from 3.291-3.460 Å [19].